

# Bis-aminooxy-PEG3: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Bis-aminooxy-PEG3*

Cat. No.: *B1667427*

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This technical guide provides an in-depth overview of **Bis-aminooxy-PEG3**, a homobifunctional crosslinker pivotal for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of relevant chemical processes.

## Core Properties of Bis-aminooxy-PEG3

**Bis-aminooxy-PEG3** is a versatile, water-soluble crosslinker characterized by a polyethylene glycol (PEG) spacer flanked by two aminooxy groups. This structure facilitates the conjugation of molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.<sup>[1][2]</sup> The hydrophilic PEG backbone enhances the solubility of the resulting conjugates in aqueous media.<sup>[1][3]</sup>

Below is a summary of the key quantitative data for **Bis-aminooxy-PEG3**:

Property	Value	Reference
Molecular Weight	224.3 g/mol	[4]
Chemical Formula	C <sub>8</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub>	
CAS Number	98627-70-4	
Purity	Typically ≥95%	
Solubility	Water, DCM, DMF, DMSO	
Storage Conditions	-20°C	

## Principles of Bioconjugation

The primary application of **Bis-aminooxy-PEG3** lies in bioconjugation, specifically through oxime ligation. The terminal aminooxy groups (-ONH<sub>2</sub>) react with aldehydes or ketones to form a stable oxime linkage (-O-N=C-). This reaction is highly chemoselective and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The resulting oxime bond is significantly more stable than other imine-based linkages, such as hydrazones.

## Experimental Protocols

While specific reaction conditions may vary depending on the molecules being conjugated, the following provides a general protocol for the use of **Bis-aminooxy-PEG3** in a typical bioconjugation reaction with an aldehyde-containing protein.

## Materials

- **Bis-aminooxy-PEG3**
- Aldehyde-containing protein (or other molecule)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
- Aniline (optional, as a catalyst)
- Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group)

- Purification system (e.g., size-exclusion chromatography or dialysis)
- Analytical tools (e.g., SDS-PAGE, mass spectrometry)

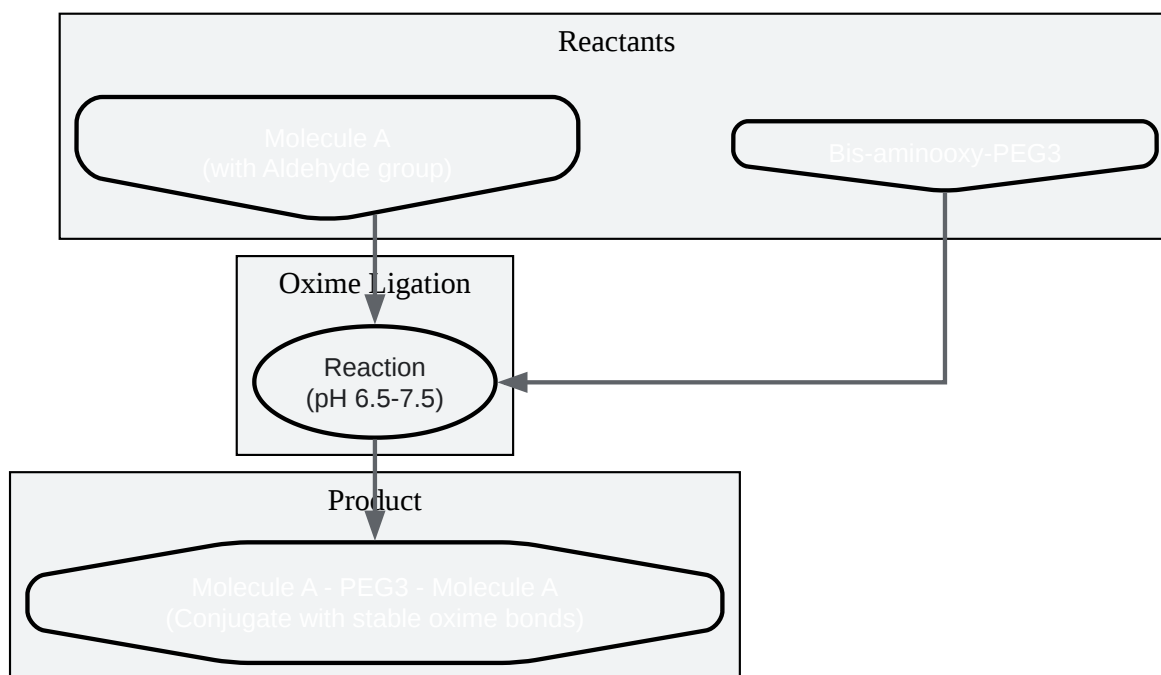
## Procedure

- Preparation of Reactants:
  - Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
  - Prepare a stock solution of **Bis-aminooxy-PEG3** in the reaction buffer. The concentration will depend on the desired molar excess.
- Conjugation Reaction:
  - Add a 10-50 fold molar excess of the **Bis-aminooxy-PEG3** solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
  - If using a catalyst, add aniline to the reaction mixture.
  - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
- Reaction Quenching (Optional):
  - To consume any unreacted aldehyde groups on the protein, a quenching reagent can be added in a slight molar excess to the initial amount of protein.
  - Incubate for an additional 30-60 minutes.
- Purification of the Conjugate:
  - Remove the unreacted **Bis-aminooxy-PEG3** and other small molecules using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
- Analysis and Storage:

- Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight, indicating successful conjugation.
- Further characterization can be performed using mass spectrometry.
- Store the purified conjugate under conditions appropriate for the protein of interest.

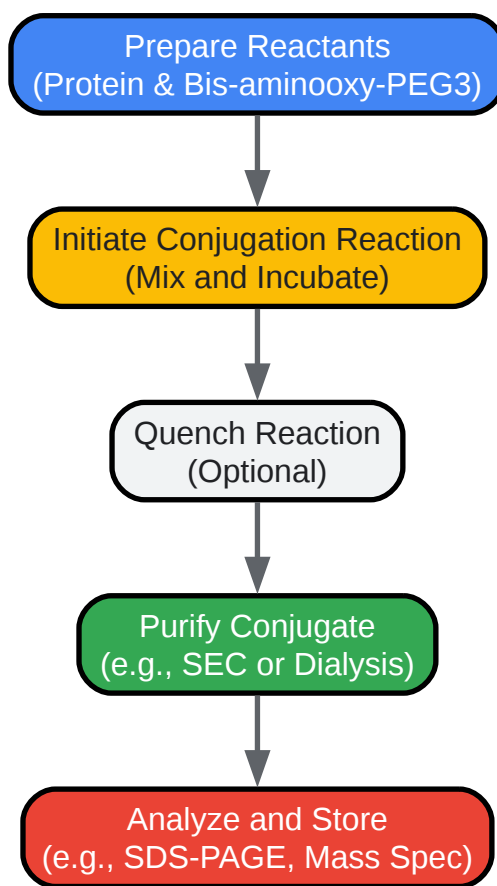
## Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for bioconjugation using **Bis-aminooxy-PEG3**.



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Caption: Chemical reaction of **Bis-aminooxy-PEG3** with an aldehyde-containing molecule.



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Caption: Experimental workflow for bioconjugation.

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## References

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